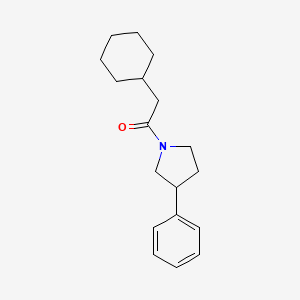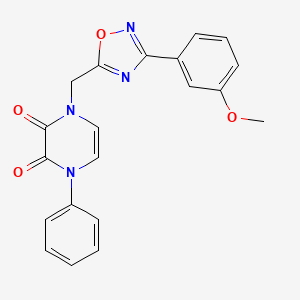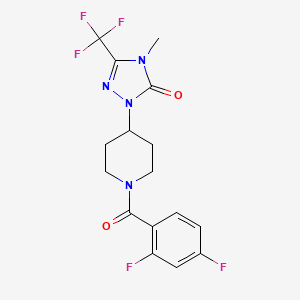![molecular formula C13H12FN B2832317 N-[(2-fluorophenyl)methyl]aniline CAS No. 940362-32-3](/img/structure/B2832317.png)
N-[(2-fluorophenyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(2-fluorophenyl)methyl]aniline” is a chemical compound with the molecular formula C13H12FN . It is also known as 2-fluoro-N-(2-fluorobenzyl)aniline . The compound has a molecular weight of 219.23 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H11F2N/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8,16H,9H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 219.23 .Aplicaciones Científicas De Investigación
1. Synthesis of Fluorinated Anilines
- Application : Palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides to synthesize fluorinated anilines.
- Significance : These anilines are valuable due to the distinct steric properties and polarity of fluoroalkyl groups compared to common electron-withdrawing groups.
- Reference : (Brusoe & Hartwig, 2015).
2. Corrosion Inhibition
- Application : Investigating the inhibiting action of synthesized Schiff base compounds on the corrosion of mild steel in acid solutions.
- Significance : Provides an efficient corrosion inhibitor, crucial in material science and engineering.
- Reference : (Daoud et al., 2014).
3. Sensor Development
- Application : Development of aggregation-induced emission nanofiber as a dual sensor for aromatic amine and acid vapor.
- Significance : Offers a method for quantitative detection of harmful vapors with fast response times and low detection limits.
- Reference : (Xue et al., 2017).
4. Synthesis of Quinazoline and Fused Isoindolinone Scaffolds
- Application : Ruthenium-catalyzed direct ortho-C-H imidation of benzaldehydes using fluoroaniline derivatives.
- Significance : Facilitates the synthesis of complex organic structures, important in pharmaceutical and organic chemistry.
- Reference : (Wu et al., 2021).
5. Copper Corrosion Inhibition
- Application : Study of aniline derivatives as copper corrosion inhibitors in hydrochloric acid.
- Significance : Essential for protecting metals in various industrial applications.
- Reference : (Khaled & Hackerman, 2004).
6. Visible-Light-Induced Reactions
- Application : Employing N-methyl-N-((trimethylsilyl)methyl)aniline in visible-light-induced, iridium-catalyzed addition reactions.
- Significance : Advances in photochemistry, contributing to the development of new synthetic methodologies.
- Reference : (Lenhart & Bach, 2014).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
Given the structural similarity to other aromatic compounds, it may be involved in pathways related to inflammation and pain perception, among others .
Result of Action
Based on its structural similarity to other aromatic compounds, it may have anti-inflammatory effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[(2-fluorophenyl)methyl]aniline . For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with targets .
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLOQKBWLYWYHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[[(Z)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2832238.png)






![10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B2832250.png)
![4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione](/img/no-structure.png)
![N-[[4-(Furan-3-yl)phenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2832253.png)

